molecular formula C16H12ClNO4 B14308821 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid CAS No. 112903-98-7

2-Acetamido-3-(2-chlorobenzoyl)benzoic acid

Cat. No.: B14308821
CAS No.: 112903-98-7
M. Wt: 317.72 g/mol
InChI Key: MSQGXQNOPWAUFN-UHFFFAOYSA-N
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Description

2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an acetamido group, a chlorobenzoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2-chlorobenzoyl)benzoic acid typically involves multiple steps. One common method starts with the acylation of 2-chlorobenzoic acid with acetic anhydride to introduce the acetamido group. This is followed by a Friedel-Crafts acylation reaction to attach the 2-chlorobenzoyl group to the aromatic ring. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Acetamido-3-(2-chlorobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoic acid
  • 3-Acetamidobenzoic acid
  • 2-Chlorobenzoylbenzoic acid

Uniqueness

2-Acetamido-3-(2-chlorobenzoyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

112903-98-7

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

2-acetamido-3-(2-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C16H12ClNO4/c1-9(19)18-14-11(6-4-7-12(14)16(21)22)15(20)10-5-2-3-8-13(10)17/h2-8H,1H3,(H,18,19)(H,21,22)

InChI Key

MSQGXQNOPWAUFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1C(=O)O)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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